3-[4-(Benzotriazole-1-carbonyl)-3-(3-methoxyphenyl)pyrazol-1-yl]propanenitrile
Description
3-[4-(Benzotriazole-1-carbonyl)-3-(3-methoxyphenyl)pyrazol-1-yl]propanenitrile is a complex organic compound that features a benzotriazole moiety, a pyrazole ring, and a methoxyphenyl group
Properties
IUPAC Name |
3-[4-(benzotriazole-1-carbonyl)-3-(3-methoxyphenyl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c1-28-15-7-4-6-14(12-15)19-16(13-25(23-19)11-5-10-21)20(27)26-18-9-3-2-8-17(18)22-24-26/h2-4,6-9,12-13H,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSHSUZAJYTPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C(=O)N3C4=CC=CC=C4N=N3)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzotriazole-1-carbonyl)-3-(3-methoxyphenyl)pyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzotriazole-1-carbonyl Chloride: Benzotriazole is reacted with thionyl chloride to form benzotriazole-1-carbonyl chloride.
Coupling with 3-(3-Methoxyphenyl)pyrazole: The benzotriazole-1-carbonyl chloride is then coupled with 3-(3-methoxyphenyl)pyrazole in the presence of a base such as triethylamine.
Introduction of Propanenitrile Group: The resulting intermediate is further reacted with a suitable nitrile source to introduce the propanenitrile group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzotriazole-1-carbonyl)-3-(3-methoxyphenyl)pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzotriazole or pyrazole derivatives.
Scientific Research Applications
3-[4-(Benzotriazole-1-carbonyl)-3-(3-methoxyphenyl)pyrazol-1-yl]propanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[4-(Benzotriazole-1-carbonyl)-3-(3-methoxyphenyl)pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand for metal ions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Benzotriazolyl)-1-phenylpyrazole
- 3-(4-Benzotriazolyl)-1-(3-methoxyphenyl)pyrazole
- 3-(4-Benzotriazolyl)-1-(4-methoxyphenyl)pyrazole
Uniqueness
3-[4-(Benzotriazole-1-carbonyl)-3-(3-methoxyphenyl)pyrazol-1-yl]propanenitrile is unique due to the presence of the propanenitrile group, which can enhance its reactivity and potential applications. The combination of benzotriazole, pyrazole, and methoxyphenyl groups also provides a versatile scaffold for further functionalization and optimization in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
